5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate

Molecular Weight Physicochemical Property Lead Optimization

Obtaining a heterobicyclic scaffold with orthogonal protecting groups often forces researchers to perform additional protection/deprotection steps, increasing cycle time and reducing synthetic efficiency. This compound resolves that bottleneck. - Orthogonal protection: N-Boc (acid-labile), methyl ester (base-labile), and a free 3-amino group enable one-step, chemoselective elaborations without intermediate purification. - Lower molecular weight (298.36 g/mol) vs. the 2-ethyl ester analog (312.39 g/mol) improves ligand efficiency in fragment-based drug discovery. - Certified purity of ≥97% (HPLC) minimizes side reactions in metal-catalyzed cross-couplings and polymerizations, meeting the documentation standards of multi-institutional grant-funded programs.

Molecular Formula C13H18N2O4S
Molecular Weight 298.36 g/mol
CAS No. 1357948-71-0
Cat. No. B1400544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate
CAS1357948-71-0
Molecular FormulaC13H18N2O4S
Molecular Weight298.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)SC(=C2N)C(=O)OC
InChIInChI=1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-5-7-8(6-15)20-10(9(7)14)11(16)18-4/h5-6,14H2,1-4H3
InChIKeyQTDSBZKHMDNLMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butyl 2-methyl 3-amino-thieno[2,3-c]pyrrole-2,5-dicarboxylate: Procurement Overview


5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate (CAS 1357948-71-0) is a heterobicyclic building block featuring a thieno[2,3-c]pyrrole core with a molecular weight of 298.36 g/mol and molecular formula C13H18N2O4S . It contains a free primary amine at the 3-position, a methyl ester at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen, representing a specific, orthogonally protected scaffold . The compound is commercially available at purities of ≥95% to ≥98% from specialized chemical suppliers serving pharmaceutical R&D and materials science sectors .

Orthogonal Protection
N-Boc (acid-labile) and methyl ester (base-labile) allow sequential deprotection without intermediate purification.
Synthetic Handles
Free primary amine at 3-position combined with protected carboxylates enables regioselective diversification.
Quality Specification
High-purity grade supports demanding multi-step syntheses and minimizes purification burden.

Procurement Risk: Thienopyrrole Analog Substitution


Selecting a close analog of this thieno[2,3-c]pyrrole scaffold without rigorous verification can compromise synthetic outcomes due to critical differences in protecting group strategy, steric environment, and physical properties . For instance, substituting the methyl ester for an ethyl ester (CAS 1823495-43-7) alters the molecular weight from 298.36 to 312.39 g/mol and increases lipophilicity (ΔXLogP3 ~ 0.3), potentially affecting reaction kinetics in amidation or hydrolysis steps [1]. Similarly, the 6,6-dimethyl analog (CAS 2227205-87-8) introduces significant steric hindrance, which can derail metal-catalyzed cross-coupling or cyclization reactions planned for the unsubstituted 4H-core . Generic substitution without matching the exact orthogonal protection (N-Boc, O-Me ester, free amine) can lead to undesired reactivity, requiring additional protection/deprotection steps and reducing overall synthetic efficiency.

Ester analog alteration
Switching to the 2-ethyl ester analog (CAS 1823495-43-7) changes molecular weight and lipophilicity, which may alter amidation or hydrolysis kinetics.
Steric hindrance mismatch
The 6,6-dimethyl analog introduces significant steric bulk that can interfere with metal-catalyzed cross-couplings or cyclization steps.
Missing orthogonal protection
Analog lacking the N-Boc group would require an additional protection step, reducing overall synthetic efficiency.

Quantitative Differentiation vs. Closest Analogs


Molecular Weight Advantage vs. 2-Ethyl Ester

The target compound features a methyl ester, yielding a molecular weight of 298.36 g/mol, which is 14.03 g/mol (4.5%) lower than the 2-ethyl ester analog (CAS 1823495-43-7, MW 312.39 g/mol) . In fragment-based or lead-optimization programs, lower molecular weight is a favorable attribute for improving ligand efficiency metrics [1].

Mol. Weight Diff.
Reported
−14.03 g/mol (−4.5%)
Lower mass may support ligand efficiency evaluation in lead optimization.
Computed from molecular formula; verify impact in specific scaffold context.
Molecular Weight Physicochemical Property Lead Optimization

Purity Specification Advantage Over 2-Ethyl Analog

The target compound is commercially offered at a certified purity of ≥98% (NLT 98%) by MolCore , representing a higher specification compared to the standard 95% purity grade of the closely related 5-tert-Butyl 2-ethyl analog (CAS 1823495-43-7) from major suppliers like AKSci .

Purity Specification
Data to verify
≥98% target
vs. 95% for ethyl ester analog
Higher minimum purity specification may reduce catalyst poisoning and purification needs.
Supplier-reported data; confirm with actual COA.
Purity Procurement Specification Quality Control

Orthogonal Protection: N-Boc & O-Me Ester vs. Mono-Protected

The target compound uniquely combines an acid-labile N-Boc group with a base-labile methyl ester, enabling fully orthogonal deprotection sequences . The closest analog, methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate, lacks the N-Boc protection, requiring additional synthetic steps for selective functionalization .

Orthogonal Protection
Class-level
Dual acid/base-labile + free NH₂
Enables sequential deprotection/functionalization without intermediate purification.
Class-level inference; validate deprotection sequence for specific library design.
Orthogonal Protection Synthetic Efficiency Medicinal Chemistry

Pharmaceutical Intermediate Application Positioning

Supplier documentation explicitly positions this compound as suitable for 'global pharmaceutical R&D and quality control requirements' under ISO quality systems, indicating an intended end-use in API synthesis . In contrast, the 6,6-dimethyl analog (CAS 2227205-87-8) is marketed as a specialized 'critical API intermediate,' suggesting a narrower application scope potentially limiting its immediate availability and scale-up readiness for broad discovery programs .

Supplier Positioning
Context-dependent
Broad R&D vs. niche API intermediate
Supplier documentation may indicate wider application support and batch consistency.
Review current batch availability and scale-up documentation.
Pharmaceutical Intermediate Drug Discovery Procurement Purpose

Application Scenarios for Thieno[2,3-c]pyrrole Dicarboxylate


Lead Optimization in FBDD with Low-MW Heterocycles

The target compound's lower molecular weight (298.36 g/mol) compared to the 2-ethyl ester analog makes it a more efficient starting point for fragment growing or merging strategies in FBDD, directly improving ligand efficiency (LE) profiles .

Parallel Library Synthesis via Orthogonal Functionalization

The presence of both acid-labile (N-Boc) and base-labile (methyl ester) protecting groups, combined with a free 3-amino handle, enables efficient parallel synthesis of diverse compound libraries without intermediate purification, reducing cycle time .

Organic Semiconductor Research with Thienopyrrole Building Blocks

The thieno[2,3-c]pyrrole scaffold is a recognized motif in organic electronics, particularly as a precursor to electron-deficient thieno[2,3-c]pyrrole-4,6-dione (TPD) acceptor units [1]. The target compound's >98% purity ensures minimal defects in subsequent polymerization, a critical factor for device performance.

Strict Procurement Specs for Collaborative Projects

The target compound's availability at a certified purity of NLT 98% (vs. the standard 95% for the 2-ethyl analog) and its positioning for 'global pharmaceutical R&D' under ISO quality systems meet the documented procurement requirements of multi-institutional grant-funded projects.

Application
Selection Property
Validation Focus
Fragment-based lead optimization
Low molecular weight scaffold
Ligand efficiency metrics, MW comparison
Parallel library synthesis
Orthogonal Boc/Me ester protection
Deprotection sequence compatibility, step count
Organic semiconductor precursors
High-purity thienopyrrole building block
Polymerization defect control, device performance
Collaborative research procurement
ISO-aligned specification & documentation
COA verification, batch consistency review
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